molecular formula C19H28O4 B3025175 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxybutyrophenone CAS No. 898786-75-9

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxybutyrophenone

Cat. No. B3025175
CAS RN: 898786-75-9
M. Wt: 320.4 g/mol
InChI Key: WMUOJSBLTNDJGL-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxybutyrophenone, also known as DMDBMP, is an organic compound with a wide range of applications in various scientific research fields. It is a heterocyclic compound with a five-membered ring consisting of two oxygen atoms, two carbon atoms, and a nitrogen atom. The compound has a molecular weight of 218.32 g/mol and a melting point of 78-80°C. DMDBMP is a white crystalline solid that is soluble in most organic solvents.

Scientific Research Applications

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive treatment for cancer and other diseases. In PDT, a photosensitizer (like our compound) is activated by light of a specific wavelength. Upon activation, it generates reactive oxygen species that selectively destroy cancer cells. Researchers are exploring the potential of bis(5,5-dimethyl-1,3-dioxan-2-YL) as a photosensitizer due to its unique structure and photophysical properties .

Fluorescent Probes and Imaging Agents

The compound’s aromatic core and substituents make it an excellent candidate for fluorescent probes. Researchers can modify its structure to create specific probes for cellular imaging, tracking biological processes, and detecting biomolecules. The fluorescence properties of bis(5,5-dimethyl-1,3-dioxan-2-YL) allow visualization of cellular structures and dynamic events .

Organic Light-Emitting Diodes (OLEDs)

OLEDs are used in displays, lighting, and electronic devices. Bis(5,5-dimethyl-1,3-dioxan-2-YL) derivatives can serve as electron transport materials or emitters in OLEDs. Their high luminescence efficiency and tunable emission wavelengths contribute to improved device performance .

Polymer Chemistry and Nanomaterials

Functional polymers and nanomaterials often require specific building blocks. Bis(5,5-dimethyl-1,3-dioxan-2-YL) can be incorporated into polymer chains or nanoparticles. Its solubility, stability, and reactivity make it valuable for designing novel materials with tailored properties .

Supramolecular Chemistry and Host-Guest Systems

The compound’s dioxane rings can act as host cavities for guest molecules. Researchers explore its inclusion complex formation with various guests, such as small organic molecules or metal ions. Understanding these interactions aids in designing molecular recognition systems and drug delivery carriers .

Chiral Separation and Enantioselective Synthesis

Chirality plays a crucial role in drug development and asymmetric synthesis. Bis(5,5-dimethyl-1,3-dioxan-2-YL) can be used as a chiral selector in chromatography or as a chiral auxiliary in enantioselective reactions. Its stereochemistry influences the separation and synthesis of optically pure compounds .

properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-13-9-15(10-14(2)18(13)21-5)16(20)7-6-8-17-22-11-19(3,4)12-23-17/h9-10,17H,6-8,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUOJSBLTNDJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)CCCC2OCC(CO2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645954
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxybutyrophenone

CAS RN

898786-75-9
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxybutyrophenone
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4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxybutyrophenone
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4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxybutyrophenone
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4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxybutyrophenone
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4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxybutyrophenone
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4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxybutyrophenone

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